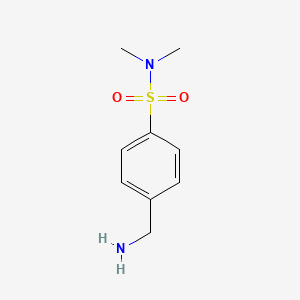
Dibutyl(2-chloroethyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl(2-chloroethyl)ammonium chloride can be synthesized through the reaction of dibutylamine with 2-chloroethyl chloride in the presence of a suitable solvent such as ethanol or methanol . The reaction typically occurs at room temperature and is followed by the addition of hydrochloric acid to form the chloride salt .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dibutyl(2-chloroethyl)ammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield dibutyl(2-hydroxyethyl)ammonium chloride .
Scientific Research Applications
Dibutyl(2-chloroethyl)ammonium chloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a reagent in various organic synthesis reactions.
Biology: It is used in studies involving cell membrane interactions and transport mechanisms.
Medicine: Research on its potential therapeutic applications is ongoing.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dibutyl(2-chloroethyl)ammonium chloride involves its interaction with cellular components. It can disrupt cell membranes and interfere with ion transport processes . The molecular targets include membrane proteins and ion channels, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
Dibutylamine: A precursor in the synthesis of dibutyl(2-chloroethyl)ammonium chloride.
2-Chloroethylamine: Another related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of butyl groups and a chloroethyl group, which imparts distinct chemical reactivity and biological activity .
Properties
CAS No. |
4535-81-3 |
|---|---|
Molecular Formula |
C10H23Cl2N |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
dibutyl(2-chloroethyl)azanium;chloride |
InChI |
InChI=1S/C10H22ClN.ClH/c1-3-5-8-12(10-7-11)9-6-4-2;/h3-10H2,1-2H3;1H |
InChI Key |
OWFDMTIOBATGBR-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)CCCl.Cl |
Canonical SMILES |
CCCC[NH+](CCCC)CCCl.[Cl-] |
Key on ui other cas no. |
4535-81-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


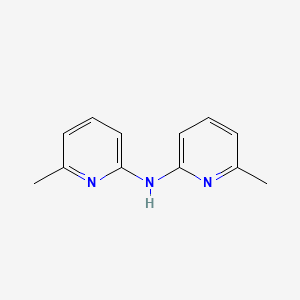
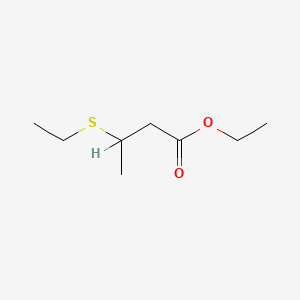

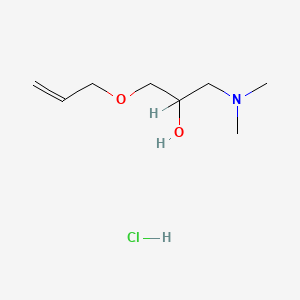




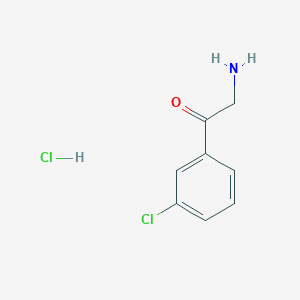

![4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1274194.png)

